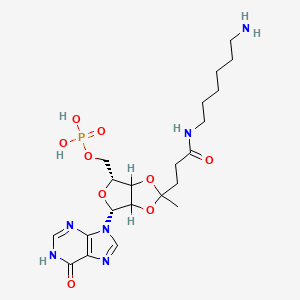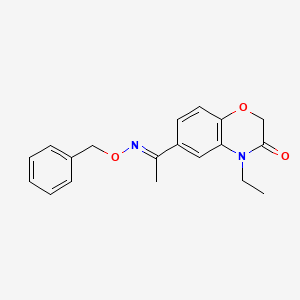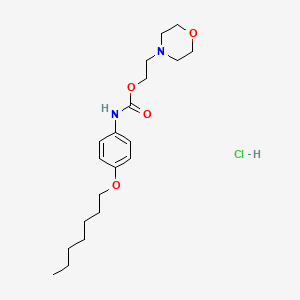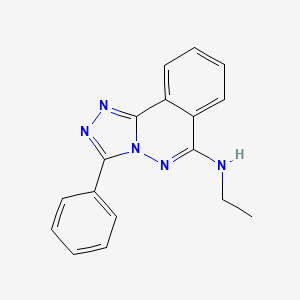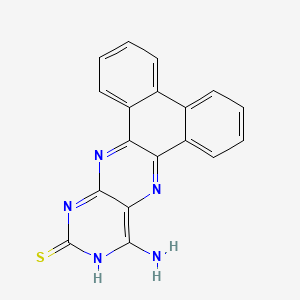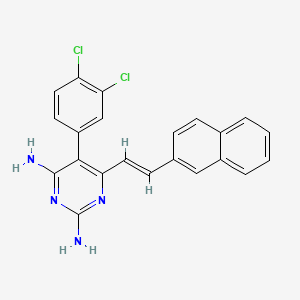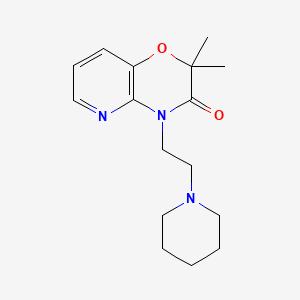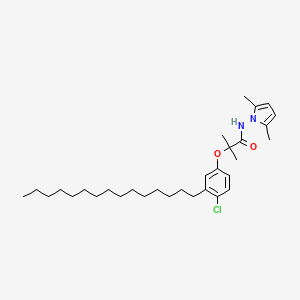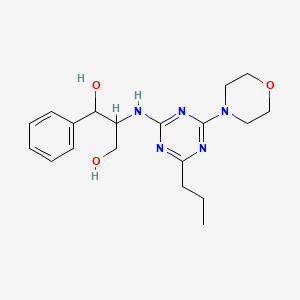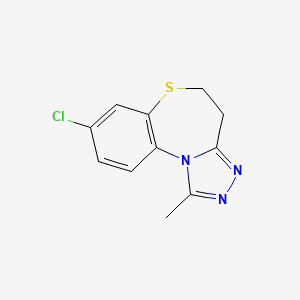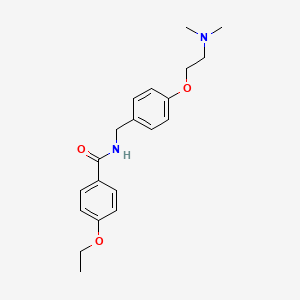
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and prokinetic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with 2-(dimethylamino)ethanol in the presence of sodium hydride at elevated temperatures (130-140°C) to form the intermediate 4-(2-(dimethylamino)ethoxy)benzylamine . This intermediate is then reacted with an appropriate benzoyl chloride derivative under basic conditions to yield the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxy positions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- involves its interaction with specific molecular targets. For example, compounds with similar structures, such as itopride, act as acetylcholinesterase inhibitors and dopamine D2 receptor antagonists . This dual action increases acetylcholine levels, promoting gastric motility and improving gastrointestinal function. The exact molecular pathways and targets for this specific compound may vary but are likely to involve similar mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Trimethobenzamide: Another benzamide derivative used as an antiemetic.
Itopride: A prokinetic agent with similar structural features and mechanisms of action.
Cisapride: A benzamide derivative used to treat gastrointestinal motility disorders.
Uniqueness
Benzamide, N-((4-(2-(dimethylamino)ethoxy)phenyl)methyl)-4-ethoxy- is unique due to its specific functional groups, which may confer distinct chemical and biological properties. Its combination of dimethylamino and ethoxy groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
Número CAS |
122892-55-1 |
|---|---|
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-24-18-11-7-17(8-12-18)20(23)21-15-16-5-9-19(10-6-16)25-14-13-22(2)3/h5-12H,4,13-15H2,1-3H3,(H,21,23) |
Clave InChI |
YZQJMBHZHGLXNU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



